molecular formula C14H9BrN2O B1329279 6-Bromo-4-phenyl-1H-quinazolin-2-one CAS No. 33443-53-7

6-Bromo-4-phenyl-1H-quinazolin-2-one

カタログ番号: B1329279
CAS番号: 33443-53-7
分子量: 301.14 g/mol
InChIキー: YFRZROIZOHWZNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-phenyl-1H-quinazolin-2-one is a quinazolinone derivative characterized by a bromine substituent at position 6, a phenyl group at position 4, and a ketone moiety at position 2.

This compound is synthesized via cyclization reactions involving brominated anthranilic acid derivatives and substituted benzoyl chlorides or amines. For instance, analogs like 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one are prepared by reacting 5-bromoanthranilic acid with hydrazine hydrate under reflux . The structural features of this compound make it a candidate for antimicrobial, anti-inflammatory, and analgesic applications, though specific studies on its bioactivity require further validation.

特性

IUPAC Name

6-bromo-4-phenyl-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRZROIZOHWZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187088
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33443-53-7
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and benzoyl chloride.

    Formation of Quinazoline Core: Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one.

    Bromination: The benzoxazinone derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Cyclization: The brominated intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

科学的研究の応用

Biological Applications

1.1 Anticancer Activity
6-Bromo-4-phenyl-1H-quinazolin-2-one has shown significant potential as an anticancer agent. Research indicates that it inhibits the growth of cancer cells by targeting specific molecular pathways. The compound interacts with key enzymes and receptors involved in cell proliferation, such as the epidermal growth factor receptor (EGFR) and various tyrosine kinases. By disrupting these signaling pathways, it induces apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity, which has been explored in several studies. For instance, derivatives of quinazolinones, including this compound, have been evaluated for their antibacterial effects against various pathogens. The mechanism involves the inhibition of bacterial growth through interference with cellular processes .

Medicinal Chemistry Applications

2.1 Drug Development
Due to its unique structural features, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of numerous derivatives with tailored biological activities. The compound's versatility makes it an attractive candidate for designing drugs targeting multiple diseases .

2.2 Molecular Docking Studies
Recent studies have utilized molecular docking techniques to predict the binding affinity of 6-bromo derivatives with various biological targets. These computational methods help in understanding the interactions at a molecular level and guide the optimization of compounds for enhanced efficacy .

Data Tables and Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of MCF-7 and SW480 cancer cell lines with IC50 values indicating potent activity .
Study 2Antimicrobial EffectsShowed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .
Study 3Molecular DockingIdentified strong binding interactions with EGFR and other kinases, supporting its role as a lead compound in drug design .

類似化合物との比較

Table 1: Comparative Analysis of Key Quinazolinone Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight Key Functional Groups (IR) Reference
6-Bromo-4-phenyl-1H-quinazolin-2-one 6-Br, 4-Ph Not reported ~315.2* C=O (1686 cm⁻¹), C-Br (600–700 cm⁻¹)
6-Bromo-2-methyl-3-(4-Cl-Ph)-quinazolin-4-one 6-Br, 2-Me, 3-(4-Cl-Ph) 231–232 351.6 C=O (1680 cm⁻¹), NH (3448 cm⁻¹)
6-Bromo-3-ethyl-2-mercaptoquinazolin-4-one 6-Br, 3-Et, 2-SH Not reported 299.1 SH (2550 cm⁻¹), C=O (1675 cm⁻¹)
6-Bromo-2-(phenylaMino)quinazolin-4-one 6-Br, 2-NHPh Not reported 314.1 NH (3350 cm⁻¹), C=O (1690 cm⁻¹)
6-Bromo-3-hydroxy-2-(3-CF₃-Ph)-quinazolin-4-one 6-Br, 3-OH, 2-(3-CF₃-Ph) Not reported 383.1 OH (3200 cm⁻¹), C-F (1100 cm⁻¹)

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects on Melting Points: Derivatives with electron-withdrawing groups (e.g., 4-Cl in ) exhibit higher melting points (231–232°C) compared to non-halogenated analogs, likely due to increased crystallinity.

Key Observations :

  • Halogenation Efficiency : Direct bromination (e.g., ) achieves moderate yields (55%), while coupling reactions (e.g., ) require specialized catalysts.
  • Amino Group Introduction: Hydrazine hydrate facilitates amino substitution but demands high temperatures (~130°C) .

Table 3: Pharmacological Profiles

Compound Antimicrobial Activity Anti-inflammatory Activity Other Activities Reference
This compound Not reported Not reported Potential analgesic*
6-Bromo-2-methyl-3-(4-Cl-Ph)-quinazolin-4-one Moderate against S. aureus Significant COX-2 inhibition
6-Bromo-3-hydroxy-2-(3-CF₃-Ph)-quinazolin-4-one Not reported Not reported Antitumor potential
6-Bromo-2-(phenylaMino)quinazolin-4-one Not reported Not reported Kinase inhibition

*Inferred from structural analogs .

Key Observations :

  • Antimicrobial Potency : Chlorophenyl-substituted derivatives (e.g., ) show enhanced activity against Gram-positive bacteria, likely due to increased lipophilicity.
  • Anti-inflammatory Mechanisms : Methyl and halogenated analogs (e.g., ) inhibit COX-2, reducing prostaglandin synthesis.

生物活性

6-Bromo-4-phenyl-1H-quinazolin-2-one is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied due to their broad pharmacological activities. These compounds exhibit properties such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The structural diversity of quinazolines contributes to their varied biological effects, making them valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Target Enzymes and Receptors : This compound has been shown to inhibit key enzymes and receptors involved in cell proliferation, particularly the epidermal growth factor receptor (EGFR) and other tyrosine kinases .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
A549 (Lung)5.9 ± 1.69
SW-480 (Colorectal)2.3 ± 5.91
MCF-7 (Breast)5.65 ± 2.33

These results suggest that this compound is particularly effective against lung cancer cells.

Apoptotic Mechanism

Flow cytometry analyses have shown that treatment with this compound leads to an increase in early and late apoptotic cells in a dose-dependent manner. For example, at a concentration of 15 μM, late apoptosis was observed in approximately 65% of treated A549 cells .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound also exhibits antimicrobial and anti-inflammatory activities:

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including 6-Bromo derivatives, against various pathogens. The results indicate significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through various models, showing that certain derivatives can inhibit edema significantly, comparable to standard anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several case studies have explored the therapeutic implications of quinazoline derivatives:

  • Cytotoxic Evaluation : A study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative effects against human cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with EGFR, suggesting that modifications at specific positions can enhance their anticancer efficacy .
  • Comparative Analysis : In comparative studies with known anticancer agents like Cisplatin, 6-Bromo derivatives demonstrated superior potency in certain cases, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-phenyl-1H-quinazolin-2-one, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclocondensation of 6-bromo-2-phenyl-benzoxazin-4-one with amino reagents (e.g., hydrazine hydrate) under reflux in glacial acetic acid for 3–4 hours. Intermediates like 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one are isolated and recrystallized from ethanol .
  • Characterization : Confirm homogeneity via TLC (cyclohexane:ethyl acetate, 2:1) and structural integrity using FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) .

Q. How can researchers verify the purity and structural identity of this compound derivatives?

  • Analytical Workflow :

Purity : TLC with UV visualization to confirm single spots.

Spectroscopy : ¹³C NMR for quinazolinone carbonyl confirmation (~160 ppm), mass spectrometry for molecular ion peaks (e.g., [M+H]+ at m/z 331.167 for hydrazinyl derivatives) .

Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.5%, H: 3.3%, N: 12.7%) .

Q. What pharmacological screening methods are used to evaluate this compound analogs?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Analgesic : Tail-flick or acetic acid-induced writhing tests in rodents .
    • Dosage : Test compounds at 50–200 mg/kg (in vivo) or 10–100 µM (in vitro) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling reactions?

  • Strategies :

  • Catalysis : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to reduce reaction time .
  • Solvent Optimization : Use DMF or THF for higher solubility of brominated intermediates .
  • Temperature Control : Gradual cooling post-reflux to enhance crystal formation (yield increased from 70% to 85% in ) .

Q. How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

  • Troubleshooting Framework :

Purity Reassessment : Verify compound stability (e.g., hydrazone derivatives degrade in DMSO >24 hours) .

Assay Variability : Compare protocols (e.g., agar diffusion vs. microdilution for antimicrobial activity) .

Structural Confirmation : Re-analyze NMR data to rule out regioisomer formation (e.g., C-2 vs. C-4 substitution) .

Q. What strategies are effective for modifying the quinazolinone core to enhance target selectivity?

  • Design Principles :

  • Electron-Withdrawing Groups : Introduce 4-fluorophenyl or 3-OCH₃ to improve binding to kinase ATP pockets .
  • Hybridization : Attach thiazole (e.g., 3-[4’-thiazol-2’’-yl] in ) or pyrazole moieties to enhance π-π stacking .
    • SAR Insights : 6-Bromo substitution is critical for cytotoxicity (IC₅₀ < 10 µM in HeLa cells), while 2-phenyl improves metabolic stability .

Q. How can computational methods guide the development of this compound analogs?

  • In Silico Workflow :

Docking : Use AutoDock Vina to model interactions with EGFR or PARP-1 (PDB: 1M17).

ADMET Prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity .

DFT Calculations : Assess electron density at C-2/C-4 for reactivity predictions .

Notes for Methodological Rigor

  • Reproducibility : Document solvent grades (e.g., "super dry ethanol" in ) and stirring rates to minimize variability .
  • Data Triangulation : Cross-validate biological results with structural analogs (e.g., 6-iodo derivatives in ) to confirm trends .
  • Green Chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) in reflux steps to improve sustainability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。